2-(3-Bromopropoxy)-1,4-difluorobenzene

Description

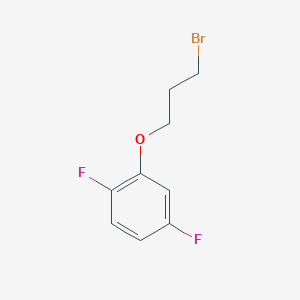

2-(3-Bromopropoxy)-1,4-difluorobenzene is an aromatic ether featuring a brominated propoxy chain and fluorine substituents at the 1,4-positions of the benzene ring. Structurally, it combines electron-withdrawing fluorine atoms with a bromine-terminated alkoxy group, making it a versatile intermediate in organic synthesis.

Key Characteristics (Calculated):

- Molecular Formula: C₉H₈BrF₂O

- Molecular Weight: ~251.07 g/mol

- Substituents:

- Two fluorine atoms at the 1,4-positions (para to each other).

- A 3-bromopropoxy group (-O-(CH₂)₃Br) at the 2-position.

Potential Applications:

- Intermediate in pharmaceuticals or agrochemicals due to the reactivity of the bromopropoxy group.

- Building block for synthesizing fluorinated polymers or liquid crystals.

Properties

Molecular Formula |

C9H9BrF2O |

|---|---|

Molecular Weight |

251.07 g/mol |

IUPAC Name |

2-(3-bromopropoxy)-1,4-difluorobenzene |

InChI |

InChI=1S/C9H9BrF2O/c10-4-1-5-13-9-6-7(11)2-3-8(9)12/h2-3,6H,1,4-5H2 |

InChI Key |

XVDMRLUZDUUXJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCCBr)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Electronic Effects

- Fluorine vs. Methyl Groups: The fluorine atoms in this compound increase the compound’s polarity and electronegativity compared to its dimethyl analog . Fluorine’s electron-withdrawing nature may activate the bromopropoxy group for nucleophilic substitution reactions, unlike the electron-donating methyl groups in 1,4-dimethylbenzene derivatives.

Reactivity

- The bromine atom in the propoxy chain serves as a leaving group, enabling reactions such as Suzuki coupling or nucleophilic substitutions. This contrasts with 1,4-difluorobenzene , which lacks reactive side chains and is primarily used as an analytical surrogate .

- Compared to the sulfonyl-substituted analog , the target compound’s simpler structure may offer broader compatibility in synthetic pathways.

Analytical Utility

- While 1,4-difluorobenzene is a validated surrogate in EPA Method 8240 for VOC analysis , the bromopropoxy derivative’s larger size and bromine content could limit its volatility, making it less suitable for gas chromatography unless derivatized.

Research Findings

- Synthetic Pathways: The dimethyl analog (C₁₁H₁₅BrO) is synthesized via Williamson ether synthesis between 2,5-dimethylphenol and 1-bromo-3-chloropropane . A similar route could apply to the fluorinated target compound using 2-fluoro-4-fluorophenol.

- Thermal Stability :

- Fluorinated aromatic ethers generally exhibit higher thermal stability than their hydrocarbon counterparts due to strong C-F bonds. This property is critical in high-temperature applications (e.g., polymer matrices).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.